(Cyclobutylmethyl)(ethyl)amine

Neuroscience Receptor Pharmacology GABAergic Signaling

(Cyclobutylmethyl)(ethyl)amine (CAS 26389-70-8), systematically named N-(cyclobutylmethyl)ethanamine, is a secondary aliphatic amine with the molecular formula C7H15N and a molecular weight of 113.2 g/mol. It consists of a four-membered cyclobutylmethyl moiety attached to an ethylamino group, conferring a combination of ring strain and moderate lipophilicity (ACD/LogP 1.56).

Molecular Formula C7H15N
Molecular Weight 113.2 g/mol
Cat. No. B1371463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Cyclobutylmethyl)(ethyl)amine
Molecular FormulaC7H15N
Molecular Weight113.2 g/mol
Structural Identifiers
SMILESCCNCC1CCC1
InChIInChI=1S/C7H15N/c1-2-8-6-7-4-3-5-7/h7-8H,2-6H2,1H3
InChIKeyNKUQXCMUVWBWBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Cyclobutylmethyl)(ethyl)amine: Product Overview and Key Identifiers for Research Procurement


(Cyclobutylmethyl)(ethyl)amine (CAS 26389-70-8), systematically named N-(cyclobutylmethyl)ethanamine, is a secondary aliphatic amine with the molecular formula C7H15N and a molecular weight of 113.2 g/mol [1]. It consists of a four-membered cyclobutylmethyl moiety attached to an ethylamino group, conferring a combination of ring strain and moderate lipophilicity (ACD/LogP 1.56) [2]. The compound is commercially available as a free base (typical purity 95–97%) and as a hydrochloride salt (CAS 727732-01-6, MW 149.66 g/mol) . Its utility in medicinal chemistry and organic synthesis stems from the cyclobutylmethyl pharmacophore, a privileged scaffold found in multiple FDA-approved drugs and investigated for imparting conformational constraint and metabolic stability [3].

Why Generic Substitution of (Cyclobutylmethyl)(ethyl)amine Fails: Structural and Functional Differentiation


The substitution of (cyclobutylmethyl)(ethyl)amine with another secondary amine is not trivial due to the unique interplay of its four-membered cyclobutyl ring and N-ethyl substitution. The cyclobutyl group imposes conformational restriction and ring strain (≈110 kJ/mol) that alters the spatial orientation of the amine lone pair compared to larger cycloalkyl or acyclic analogs [1]. Additionally, the N-ethyl group modulates lipophilicity (LogP 1.56) and basicity in a manner distinct from methyl (LogP 1.03) or primary amine (LogP 0.80) variants [2]. These physicochemical divergences translate into measurable differences in receptor binding (e.g., GABAA ρ1 EC50 >1 mM vs. muscimol EC50 700 nM [3]), boiling point (140.1°C vs. 90.6°C for the methyl analog [4]), and predicted solubility. Consequently, a researcher replacing (cyclobutylmethyl)(ethyl)amine with (cyclobutylmethyl)methylamine or (cyclopropylmethyl)ethylamine would alter critical experimental parameters, including volatility during purification, membrane permeability in cellular assays, and potential off-target pharmacology.

(Cyclobutylmethyl)(ethyl)amine Evidence Guide: Quantified Differentiation Against Close Analogs


GABAA ρ1 Receptor Agonist Activity: Negligible Potency Relative to Muscimol

In a functional assay measuring agonist activity at the human GABAA ρ1 receptor expressed in tsA-201 cells using a FLIPR membrane potential blue assay, (cyclobutylmethyl)(ethyl)amine exhibits an EC50 >1,000,000 nM (1 mM) [1]. This is >1,400-fold weaker than the reference agonist muscimol, which has an EC50 of 700 nM in the identical assay system [2]. The data indicate that the compound is essentially inactive as a GABAA ρ1 agonist at physiologically relevant concentrations, contrasting with the potent agonism of muscimol.

Neuroscience Receptor Pharmacology GABAergic Signaling

Boiling Point and Volatility: Intermediate Value Among Cycloalkylmethyl Amine Series

(Cyclobutylmethyl)(ethyl)amine has a predicted boiling point of 140.1±8.0 °C at 760 mmHg [1]. This positions it between the more volatile (cyclopropylmethyl)ethylamine (116 °C) and the less volatile (cyclohexylmethyl)ethylamine (184.4 °C) , as well as the lower-boiling (cyclobutylmethyl)methylamine (90.6 °C) . The cyclobutyl ring thus provides a volatility profile that balances ease of solvent removal with sufficient retention for chromatographic purification.

Synthetic Chemistry Purification Process Development

Lipophilicity (LogP) Differentiation: Enhanced Membrane Permeability vs. Methyl and Primary Amine Analogs

The predicted octanol-water partition coefficient (ACD/LogP) for (cyclobutylmethyl)(ethyl)amine is 1.56 [1]. This is 0.53 log units higher than (cyclobutylmethyl)methylamine (LogP 1.03) [2] and 0.76 log units higher than the primary amine cyclobutylmethanamine (LogP 0.80) . Compared to (cyclopropylmethyl)ethylamine (LogP 1.40) , the cyclobutyl analog is moderately more lipophilic. According to Lipinski's Rule of Five, a LogP increase of 0.5–1.0 units can significantly enhance passive membrane permeability and CNS penetration.

Drug Design ADME Medicinal Chemistry

Synthetic Utility: Cyclobutylmethyl Amines as Privileged Scaffolds in Drug Discovery

The N-cyclobutylmethyl (N-CBM) moiety is recognized in medicinal chemistry as a privileged scaffold for modulating receptor affinity and selectivity. For example, in κ-opioid receptor (KOP) ligand development, N-CBM substitution has been shown to significantly increase both receptor affinity and selectivity compared to other N-alkyl groups . More broadly, cyclobutane-containing compounds are employed in drug discovery to replace alkenes (preventing cis/trans isomerization), replace larger cyclic systems, increase metabolic stability, and direct pharmacophore groups [1]. Currently, nine FDA-approved drugs contain a cyclobutane ring, distributed across oncology, neurology, and infectious disease indications . (Cyclobutylmethyl)(ethyl)amine serves as a versatile building block for introducing the N-CBM-ethyl pharmacophore into lead compounds.

Medicinal Chemistry Library Synthesis Lead Optimization

Predicted Aqueous Solubility: Comparative Estimates for Formulation Planning

The predicted water solubility of (cyclobutylmethyl)(ethyl)amine at 25°C, estimated from its LogP (2.10 by KOWWIN v1.67) using the WSKOW v1.41 method, is 17,490 mg/L (≈17.5 mg/mL) [1]. This is approximately half the predicted solubility of the primary amine cyclobutylmethanamine, estimated at 33,300 mg/L (≈33.3 mg/mL) . The reduced solubility of the N-ethyl secondary amine is consistent with its increased lipophilicity and may impact aqueous formulation strategies or extraction efficiency in synthetic workups.

Formulation Preformulation ADME

Best Research and Industrial Application Scenarios for (Cyclobutylmethyl)(ethyl)amine


Negative Control or Inert Scaffold for GABA Receptor Studies

Given its negligible agonist activity at GABAA ρ1 receptors (EC50 >1 mM) [1], (cyclobutylmethyl)(ethyl)amine is an ideal negative control compound for in vitro GABAergic pharmacology assays. Researchers investigating novel GABA receptor modulators can employ this amine to confirm that observed effects are not due to nonspecific interactions of the cyclobutylmethyl-ethyl pharmacophore. Its low potency (>1,400-fold weaker than muscimol) ensures minimal background interference.

Intermediate-Volatility Building Block for Multi-Step Organic Synthesis

With a boiling point of 140.1°C, (cyclobutylmethyl)(ethyl)amine occupies a practical volatility niche among cycloalkylmethyl amines [2]. Synthetic chemists can use it in reactions requiring solvent removal under mild vacuum without excessive loss of the amine substrate. This property is particularly valuable in parallel synthesis or automated synthesis platforms where consistent volatility across building blocks is desired for purification by evaporation.

Lipophilic Secondary Amine for CNS-Penetrant Probe Synthesis

The ACD/LogP of 1.56 places (cyclobutylmethyl)(ethyl)amine in an optimal lipophilicity range for CNS drug discovery (typically LogP 1–3) [3]. Medicinal chemists targeting neurodegenerative or psychiatric disorders can incorporate this amine into lead compounds to enhance passive blood-brain barrier permeability while retaining the conformational constraint and metabolic stability benefits of the cyclobutyl ring [4].

Privileged Scaffold Incorporation in Kinase or GPCR Targeted Libraries

The N-cyclobutylmethyl motif is a validated pharmacophore in multiple therapeutic areas, including kinase inhibition and GPCR modulation [5]. Researchers constructing focused libraries for oncology or neurology can utilize (cyclobutylmethyl)(ethyl)amine as a key amine building block to access novel chemical space around the cyclobutane core, leveraging the scaffold's proven ability to enhance receptor selectivity and metabolic stability .

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